4-Nitrophenylglyoxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenylglyoxylic acid and its analogues often involves strategic chemical reactions to introduce the nitro and glyoxylic acid functionalities. A study described the syntheses of 4-nitrophenyl β-glycosides, highlighting methods that could potentially be adapted for synthesizing 4-Nitrophenylglyoxylic acid derivatives (Hongming Chen, S. Withers, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Nitrophenylglyoxylic acid, such as its alkaline-earth metal salts, has been determined through crystallography, providing insights into its crystalline form and intermolecular interactions (B. R. Srinivasan, K. T. Dhavskar, C. Näther, 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Nitrophenylglyoxylic acid derivatives highlight their reactivity and potential applications. For example, the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal suggests the compound's utility in forming complex molecular structures (V. G. Shtamburg et al., 2019).
Physical Properties Analysis
The study of 4-Nitrophenylglyoxylic acid and its derivatives' physical properties, such as solubility, melting point, and crystal structure, is crucial for their application in material science and chemical synthesis. Although specific studies on 4-Nitrophenylglyoxylic acid's physical properties were not identified, related research on nitrophenyl compounds provides a foundation for understanding its behavior (A. Kennedy, L. S. D. Moraes, 2016).
Chemical Properties Analysis
The chemical properties of 4-Nitrophenylglyoxylic acid, including its acidity, reactivity towards nucleophiles, and participation in synthesis reactions, are areas of interest. Studies on similar nitrophenyl compounds, such as the reactivity of 4-nitrophenylacetate ions in basic solutions, offer insights into the chemical behavior that 4-Nitrophenylglyoxylic acid might exhibit (V. M. Clark, J. Hobbs, D. Hutchinson, 1969).
properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPYIWLDJQENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164202 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylglyoxylic acid | |
CAS RN |
14922-36-2 | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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